molecular formula C12H13N3O5 B11740810 (2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B11740810
M. Wt: 279.25 g/mol
InChI Key: XNMYLMZWZVVLTE-JTQLQIEISA-N
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Description

(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a nitrophenyl carbamoyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(4-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the nitro group.

    (2S)-1-[(3-chlorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the nitrophenyl carbamoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its potential as an electron-withdrawing group, affecting the compound’s overall properties .

Properties

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17)/t10-/m0/s1

InChI Key

XNMYLMZWZVVLTE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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